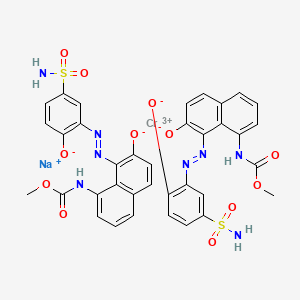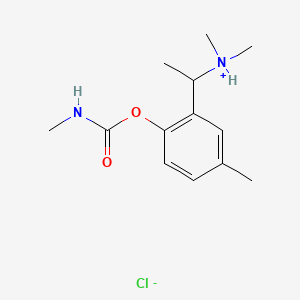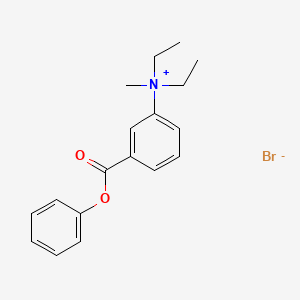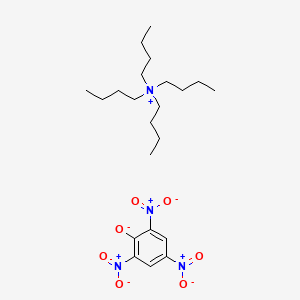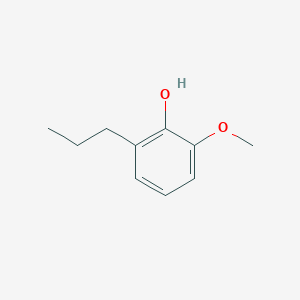
2-Methoxy-6-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-propylphenol is an organic compound with the molecular formula C10H14O2. It is a type of phenol, characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to the benzene ring. This compound is known for its aromatic properties and is often used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-propylphenol can be synthesized through several methods. One common approach involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of lignin-derived compounds. This process utilizes catalysts such as Raney nickel or palladium on carbon and is conducted under high pressure and temperature to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxygenated phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-propylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-propylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-6-propylphenol can be compared with other similar compounds such as:
Eugenol (2-Methoxy-4-propylphenol): Both compounds have similar structures, but eugenol has an allyl group instead of a propyl group, which gives it different chemical and biological properties.
Guaiacol (2-Methoxyphenol): Guaiacol lacks the propyl group, making it less hydrophobic and altering its reactivity.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin has an aldehyde group instead of a propyl group, which significantly changes its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
86153-98-2 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-methoxy-6-propylphenol |
InChI |
InChI=1S/C10H14O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h4,6-7,11H,3,5H2,1-2H3 |
InChI-Schlüssel |
BRNBAXIUWJFENA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
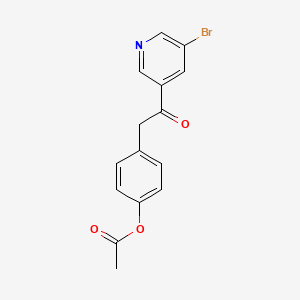


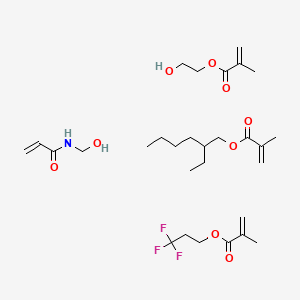

![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
